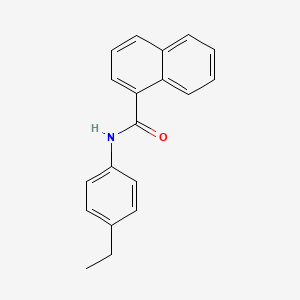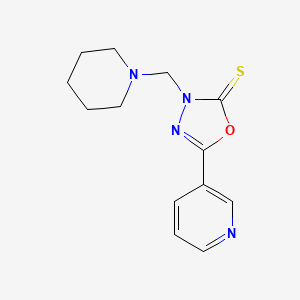![molecular formula C17H22N2O2 B5812965 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by the introduction of the amide group .Molecular Structure Analysis
The molecular structure of this compound would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The hydroxy group would be attached to the 2-position of the quinoline, and the isopropylbutanamide group would be attached via a methylene bridge .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amide group could participate in hydrolysis or reduction reactions. The aromatic quinoline ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinoline derivatives are crystalline solids with a characteristic odor. They are typically soluble in organic solvents .Mécanisme D'action
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide acts as a competitive inhibitor of acetylcholine receptors, binding to the receptor site and preventing the binding of acetylcholine. This inhibition leads to a variety of physiological effects, including decreased heart rate, decreased blood pressure, and decreased salivary gland secretion.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of acetylcholine receptors, the modulation of neurotransmitter release, and the inhibition of various enzymes. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potentially valuable tool in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide is its high potency and specificity for acetylcholine receptors, making it a valuable tool for investigating the mechanisms of these receptors. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research involving N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide, including the development of new drugs based on its biochemical and physiological effects, the investigation of its potential use in the treatment of various diseases, and the development of new methods for synthesizing and handling this compound. Additionally, further research is needed to fully understand the mechanisms of this compound and its effects on biological systems.
Méthodes De Synthèse
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide can be synthesized through several methods, including the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with isopropylamine and butyric acid. This method yields a high purity product and has been used in many studies involving this compound.
Applications De Recherche Scientifique
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide has been used in a wide range of scientific research applications, including the study of neurotransmitter receptors, enzyme inhibition, and the effects of various drugs on biological systems. This compound has been found to be particularly useful in the study of acetylcholine receptors, which are involved in a variety of important physiological processes.
Propriétés
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-7-16(20)19(12(2)3)11-14-10-13-8-5-6-9-15(13)18-17(14)21/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLZJXVPMIJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)

![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)
![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)
![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)